5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom, two methyl groups, a carbonitrile group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a fluorinating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction can produce 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-amine .
Scientific Research Applications
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique properties, such as increased stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) |
InChI Key |
PDVLCROWPCNDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1F)C)C#N |
Origin of Product |
United States |
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